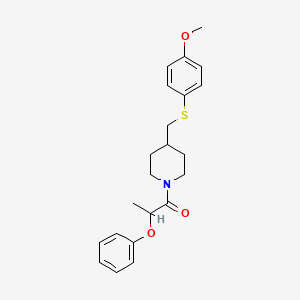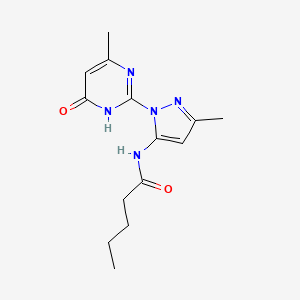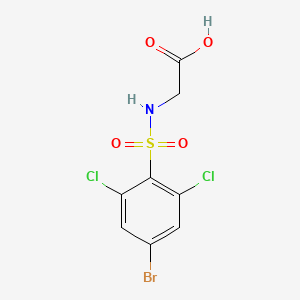
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(2-methoxy-2-(2-methoxyphenyl)ethyl)picolinamide” is complex. A related compound, “N-(2-methoxyphenyl)picolinamide”, has been studied, and it was found that the nitrogen atom in the picolinamide ring and the selenium atom in two selenobenzenes were coplanar .Aplicaciones Científicas De Investigación
1. Coordination Chemistry and Metallurgy
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)picolinamide and its derivatives have been significantly explored in the coordination chemistry of transition metals. The compounds are used as ligands in metal complexes, where they exhibit unique coordination modes and contribute to the formation of diverse metal-ligand architectures. For instance, N-(aryl)picolinamide complexes with ruthenium display interesting coordination as monoanionic bidentate N,N donors. These complexes exhibit distinct magnetic, spectroscopic, and electrochemical properties, making them valuable in studies related to molecular electronics, catalysis, and material science (Nag, Butcher, & Bhattacharya, 2007). Additionally, similar behavior is observed with iridium complexes, where N-(aryl)picolinamide ligands engage in N-H and C-H bond activations (Dasgupta, Tadesse, Blake, & Bhattacharya, 2008).
2. Radiotracer Development for PET Imaging
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)picolinamide derivatives are instrumental in the field of diagnostic imaging, particularly in the development of PET radiotracers. These compounds, when labeled with carbon-11, serve as potent radioligands for imaging metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. This application is crucial for noninvasive exploration of neurological conditions and for studying receptor expression in various pathological states (Kil et al., 2013).
3. Neuropharmacology
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)picolinamide-based compounds have shown significant binding affinity to serotonin receptors, making them potential candidates for neuropharmacological agents. These compounds are synthesized with structural elements targeting 5-HT1A, 5-HT2A, and 5-HT2C receptors, providing insights into receptor-ligand interactions and paving the way for the development of novel therapeutic agents in the treatment of various neurological and psychiatric disorders (Fiorino et al., 2017).
4. Spectroscopy and Theoretical Chemistry
The spectral properties and theoretical aspects of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)picolinamide derivatives have been extensively studied. These studies involve investigating the electronic structure, vibrational frequencies, and molecular geometry of metal complexes containing these ligands. Such research provides deep insights into the electronic transitions, molecular orbitals, and structural characteristics of these complexes, contributing to a better understanding of their chemical behavior and potential applications (Sonam, Das, & Das, 2022).
5. Mass Spectrometry and Analytical Chemistry
In analytical chemistry, particularly in mass spectrometry, derivatives of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)picolinamide are used to enhance the matrix-assisted laser desorption/ionization (MALDI) signal of peptides. This enhancement is achieved through picolinamidination of amino groups in peptides, significantly improving the sensitivity and detection limits of MALDI-based analytical techniques (Kim, Kim, & Kim, 2008).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide” would depend on its exact chemical structure and the physiological environment in which it is present.
Mode of Action
The interaction of “N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide” with its targets could result in changes to the function of those targets, potentially altering cellular processes. This could involve inhibiting or activating the target, depending on the nature of the interaction .
Biochemical Pathways
The affected pathways would depend on the specific targets of “N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide”. Changes in these pathways could have downstream effects on other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide” would influence its bioavailability. Factors such as its solubility, stability, and the presence of transport proteins could affect how it is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of “N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide” would depend on its mode of action and the biochemical pathways it affects. This could result in a range of potential outcomes, from changes in cell signaling to alterations in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide”. For example, certain conditions might enhance or inhibit its interaction with its targets .
Propiedades
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-9-4-3-7-12(14)15(21-2)11-18-16(19)13-8-5-6-10-17-13/h3-10,15H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIJHMHQMHFPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)picolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2633838.png)
![N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2633839.png)

![(2Z)-2-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2633844.png)

![3-hydroxy-5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2633847.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide](/img/structure/B2633851.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}propanamide](/img/structure/B2633852.png)
![Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate](/img/structure/B2633854.png)
